molecular formula C22H28N4O4 B10932912 2-({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid

2-({1-ethyl-3-[(2-phenylethyl)carbamoyl]-1H-pyrazol-4-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B10932912
M. Wt: 412.5 g/mol
InChI Key: QCDRBAMZTJTLKX-UHFFFAOYSA-N
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Description

2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenethylamino group, and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materialsThe final step often involves the coupling of the pyrazole derivative with cyclohexanecarboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDC or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents may exhibit different biological activities and chemical properties.

    Cyclohexanecarboxylic Acid Derivatives: These compounds share the cyclohexanecarboxylic acid moiety but differ in other parts of the molecule, leading to variations in their applications and reactivity.

Uniqueness

The uniqueness of 2-[({1-ETHYL-3-[(PHENETHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}AMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[[1-ethyl-3-(2-phenylethylcarbamoyl)pyrazol-4-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H28N4O4/c1-2-26-14-18(24-20(27)16-10-6-7-11-17(16)22(29)30)19(25-26)21(28)23-13-12-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,2,6-7,10-13H2,1H3,(H,23,28)(H,24,27)(H,29,30)

InChI Key

QCDRBAMZTJTLKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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